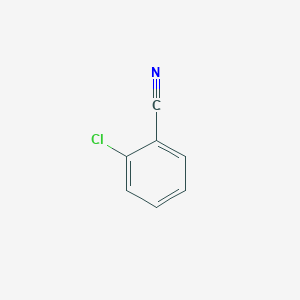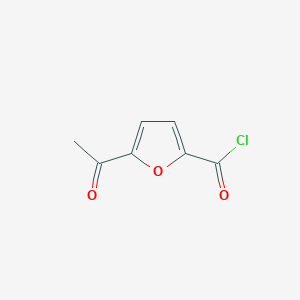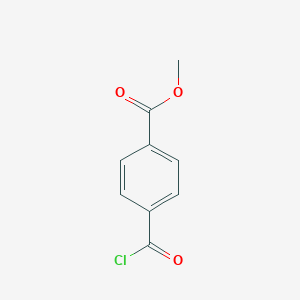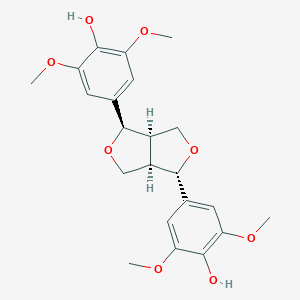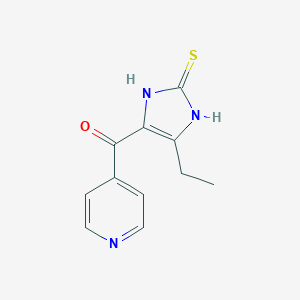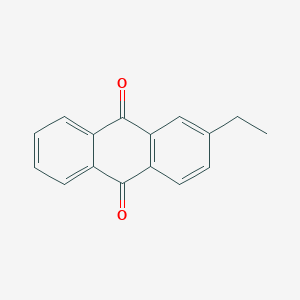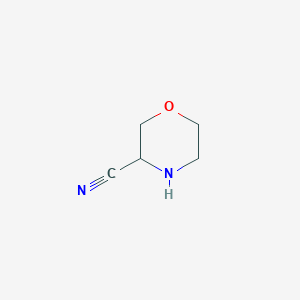
吗啉-3-腈
描述
Morpholine-3-carbonitrile is a heterocyclic organic compound that features a morpholine ring substituted with a cyano group at the third position
科学研究应用
Morpholine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
Morpholine-3-carbonitrile is a complex compound with a wide range of potential targets. It has been found to have antibacterial properties, particularly against Staphylococcus aureus . The primary targets of Morpholine-3-carbonitrile are the bacterial cells themselves, where it interacts with the bacterial membrane and induces reactive oxygen species (ROS) production .
Mode of Action
Morpholine-3-carbonitrile interacts with its targets through a multi-target mechanism . It has been shown to destroy the bacterial membrane and induce ROS production in bacteria .
Biochemical Pathways
Its ability to induce ros production suggests that it may interfere with the oxidative stress response in bacteria . This can lead to DNA damage, protein denaturation, and ultimately cell death .
Pharmacokinetics
Its potent antibacterial activity suggests that it may have good bioavailability .
Result of Action
The result of Morpholine-3-carbonitrile’s action is the death of bacterial cells. It achieves this by damaging the bacterial membrane and inducing ROS production, which leads to DNA damage and protein denaturation . Furthermore, Morpholine-3-carbonitrile has been shown to remove biofilms produced by bacteria, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .
Action Environment
The action of Morpholine-3-carbonitrile can be influenced by various environmental factors. For example, the presence of other antibiotics can enhance its activity . .
准备方法
Synthetic Routes and Reaction Conditions: Morpholine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of morpholine with a suitable nitrile precursor under controlled conditions. For instance, the reaction of morpholine with 3-chloropropionitrile in the presence of a base such as sodium hydride can yield morpholine-3-carbonitrile .
Industrial Production Methods: Industrial production of morpholine-3-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions: Morpholine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
相似化合物的比较
Morpholine-4-carbonitrile: Similar structure but with the cyano group at the fourth position.
Piperidine-3-carbonitrile: Contains a piperidine ring instead of a morpholine ring.
Pyrrolidine-3-carbonitrile: Features a pyrrolidine ring with a cyano group at the third position.
Uniqueness: Morpholine-3-carbonitrile is unique due to the presence of both an oxygen and nitrogen atom in its ring structure, which can influence its chemical reactivity and biological activity. The position of the cyano group also plays a crucial role in determining its properties and applications.
属性
IUPAC Name |
morpholine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGILAPKWVHCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541021 | |
| Record name | Morpholine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97039-63-9 | |
| Record name | Morpholine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | morpholine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the one-pot synthesis method described in the research paper?
A: The research by [, ] describes a one-pot synthesis method for creating 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. This method utilizes a copper(I)-catalyzed three-component reaction involving morpholine-3-carbonitrile, propargyl bromide, and aryl azides in a [BMIM][PF6]-H2O system. This approach offers several advantages over traditional multi-step synthesis procedures, including:
Q2: What are the potential applications of the synthesized compounds based on the research findings?
A: The research [, ] focuses on the synthesis and antimicrobial evaluation of 4-((1-aryl-1H-1,2,3-triazol-4-yl) methyl) morpholine-3-carbonitrile derivatives. The study specifically found that compounds 1a, 1c, 1d, and 1e displayed significant antimicrobial activity against the tested organisms. This suggests that these compounds, or their derivatives, hold promise as potential candidates for the development of new antimicrobial agents. Further research is needed to explore their efficacy against a broader range of microorganisms and to evaluate their safety and pharmacokinetic profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


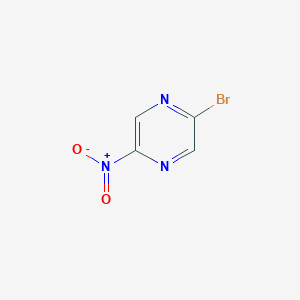
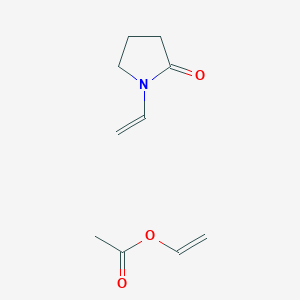
![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)
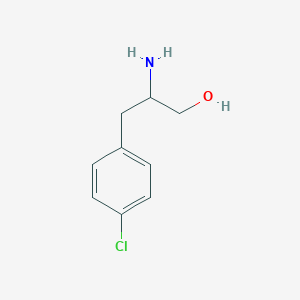
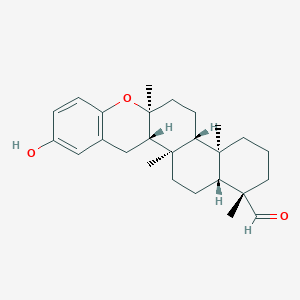
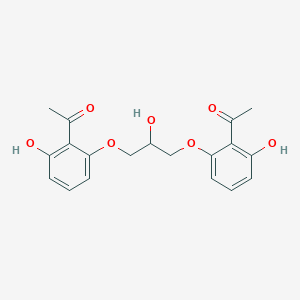
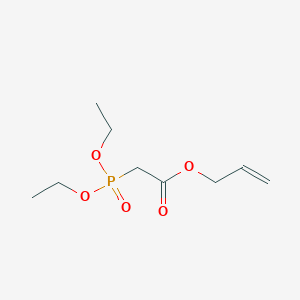
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
